molecular formula C19H21ClN4 B4109941 N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride

Cat. No.: B4109941
M. Wt: 340.8 g/mol
InChI Key: IDQZRAJVJIWKCH-UHFFFAOYSA-N
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Description

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride is a chemical compound that belongs to the class of quinazolinamines. This compound is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. It is characterized by the presence of a quinazoline ring system, a piperidine ring, and a phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with reagents like formamide or formic acid.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate.

    Attachment of the Phenyl Group: The phenyl group can be attached via electrophilic aromatic substitution reactions, using reagents like phenyl halides or phenylboronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Phenyl halides, phenylboronic acids, palladium catalysts.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including receptors and enzymes.

    Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a building block in the development of new materials.

    Biological Research: It is employed in biological assays to study its interactions with cellular components and its impact on cellular processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride can be compared with other similar compounds, such as:

    N-phenyl-4-(1-piperidinyl)-2-quinazolinamine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    N-phenyl-4-(1-piperidinyl)-2-quinazolinone: Contains a carbonyl group instead of an amine group, leading to different chemical properties and biological activities.

    N-phenyl-4-(1-piperidinyl)-2-quinazolinecarboxamide: Has a carboxamide group, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-phenyl-4-piperidin-1-ylquinazolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4.ClH/c1-3-9-15(10-4-1)20-19-21-17-12-6-5-11-16(17)18(22-19)23-13-7-2-8-14-23;/h1,3-6,9-12H,2,7-8,13-14H2,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZRAJVJIWKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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